An In-depth Technical Guide to Bis(4-fluorobenzyl)amine
An In-depth Technical Guide to Bis(4-fluorobenzyl)amine
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of Bis(4-fluorobenzyl)amine. With full editorial control, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights.
Introduction: The Significance of Fluorinated Benzylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
Bis(4-fluorobenzyl)amine, a disubstituted secondary amine, belongs to this critical class of fluorinated building blocks. Its precursor, 4-fluorobenzylamine, is a key intermediate in the synthesis of pharmaceuticals, including antidepressants and anti-anxiety medications, and serves as a versatile precursor for PET radiotracers.[2][3] This guide focuses on the synthesis, characterization, and potential utility of Bis(4-fluorobenzyl)amine, providing a foundational understanding for its application in advanced chemical synthesis and drug discovery.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The key identifiers and properties of Bis(4-fluorobenzyl)amine are summarized below.
| Property | Value | Source |
| CAS Number | 134227-41-1 | [4][5][6] |
| Molecular Formula | C₁₄H₁₃F₂N | [4][5] |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | [4] |
| Molecular Weight | 233.26 g/mol | [4][5] |
| Appearance | Not explicitly documented; likely a solid or oil | - |
| Storage | 2-8°C, under inert atmosphere is recommended | [5] |
Synthesis Protocol: Reductive Amination
The most direct and efficient method for synthesizing Bis(4-fluorobenzyl)amine is through the reductive amination of 4-fluorobenzaldehyde with 4-fluorobenzylamine. This reaction proceeds in two key stages: the formation of an intermediate imine followed by its reduction to the target secondary amine.
Causality Behind Experimental Choices:
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Reaction: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope.[7]
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Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is selected as the reducing agent. Unlike stronger reductants like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the starting aldehyde, allowing for the one-pot formation and reduction of the imine.[8] It is also less water-sensitive than other common agents.
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Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction, as it is relatively non-reactive and effectively solubilizes the reactants and the STAB reagent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Bis(4-fluorobenzyl)amine.
Step-by-Step Methodology:
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Reactant Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq), 4-fluorobenzylamine (1.05 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Stir the solution at room temperature for 20-30 minutes.
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Expert Insight: Using a slight excess of the amine can help drive the imine formation to completion.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirred solution in portions. The reaction is mildly exothermic.
-
Trustworthiness: Portion-wise addition of the reducing agent allows for better temperature control and prevents runaway reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is complete (typically 12-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield Bis(4-fluorobenzyl)amine.
Applications in Research and Drug Development
Bis(4-fluorobenzyl)amine is a valuable secondary amine building block for creating more complex molecular architectures. Its utility stems from the advantageous properties conferred by the fluorine atoms and the reactivity of the secondary amine group.
Role as a Pharmaceutical Intermediate
The true potential of Bis(4-fluorobenzyl)amine lies in its role as a scaffold for novel therapeutic agents. The presence of two fluorobenzyl groups can enhance lipophilicity and metabolic stability, which are critical parameters in drug design.
A notable application is in the synthesis of complex heterocyclic structures. For instance, derivatives of Bis(4-fluorobenzyl)amine have been used to create novel cyclotriphosphazenes, which have demonstrated significant biological activity.[9] These compounds have been investigated for their DNA-cleavage and antimicrobial properties, highlighting a potential therapeutic avenue.[9]
Conceptual Application Workflow
Caption: Role of Bis(4-fluorobenzyl)amine in drug discovery.
Safety and Handling
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Primary Hazards: The precursor, 4-fluorobenzylamine, is classified as corrosive and can cause severe skin burns and eye damage.[10][11][12][13] It is harmful if swallowed or in contact with skin.[14] It is therefore imperative to handle Bis(4-fluorobenzyl)amine with the same level of caution.
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Handling Precautions:
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First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]
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Disclaimer: This safety information is based on the known hazards of a structurally related precursor. Always consult a comprehensive, compound-specific SDS if available and perform a thorough risk assessment before handling this chemical.
Conclusion
Bis(4-fluorobenzyl)amine is a synthetically accessible and valuable building block for medicinal chemistry and materials science. Its fluorinated structure offers inherent advantages for modulating the physicochemical properties of larger, more complex molecules. The robust synthesis via reductive amination allows for its reliable production in a laboratory setting. As research into fluorinated pharmaceuticals continues to expand, the utility of scaffolds like Bis(4-fluorobenzyl)amine is poised to grow, offering chemists a powerful tool for the design of next-generation therapeutic agents.
References
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PubChem. Bis(4-fluorobenzyl)amine. National Center for Biotechnology Information. [Link]
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Chem-Impex. 4-Fluorobenzylamine. [Link]
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Taylor & Francis Online. Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide): investigation of spectral properties, DNA-cleavage and antimicrobial activities. [Link]
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Fisher Scientific. Safety Data Sheet for 4-Fluorobenzylamine. [Link]
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Organic Chemistry Portal. Reductive Amination. [Link]
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PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. Bis(4-Fluorobenzyl)amine. [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
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